5-Oxaproline can be classified as a non-proteinogenic amino acid due to its structural characteristics that differ from standard amino acids. It is often synthesized for research purposes and applications in peptide synthesis. The compound is derived from the modification of proline, where one of the carbon atoms is replaced by an oxygen atom, resulting in the formation of the oxaproline ring.
The synthesis of 5-oxaproline has been approached through various methodologies, with notable advancements in recent years. A common synthetic route involves the use of chiral amines for enantioselective conjugate addition reactions.
The molecular formula of 5-oxaproline is , indicating it contains nine carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and five oxygen atoms. The structural representation includes a five-membered ring where one carbon atom is replaced by an oxygen atom, contributing to its cyclic nature.
Key Structural Features:
5-Oxaproline participates in several chemical reactions that are crucial for its application in peptide synthesis:
The mechanism by which 5-oxaproline acts in chemical reactions typically involves its participation as a nucleophile or electrophile in ligation processes:
Analytical data such as NMR chemical shifts and mass spectra confirm the identity and purity of synthesized 5-oxaproline samples .
5-Oxaproline finds extensive applications in various scientific fields:
The α-ketoacid–hydroxylamine (KAHA) ligation represents a transformative chemoselective methodology for constructing native amide bonds between unprotected peptide segments under aqueous conditions. This reaction hinges on the decarboxylative condensation between a C-terminal α-ketoacid (KA) on one peptide and an N-terminal hydroxylamine (HA) on another, yielding a homoserine residue at the ligation site. Early KAHA platforms faced significant limitations, including sluggish reaction kinetics, poor chemoselectivity in complex systems, and the formation of non-native linkages or epimerization byproducts [1] [4].
The integration of (S)-N-Boc-5-oxaproline as the premier hydroxylamine partner marked a pivotal advancement. This cyclic hydroxylamine, formally an isoxazolidin-3-carboxylic acid derivative, exhibits exceptional reactivity due to ring strain and the electron-withdrawing nature of the isoxazolidine system. Unlike acyclic hydroxylamines, 5-oxaproline enables rapid ligations (typically within hours under mild conditions: 0.1 M oxalic acid, 60°C) and furnishes a homoserine residue upon N–O bond cleavage during acidic workup, closely mimicking a natural amino acid linkage [1] [7]. Critically, its cyclic structure minimizes epimerization risks during segment coupling. This innovation facilitated multi-segment ligations for complex proteins like ubiquitin and nitrophorin 4, overcoming previous size and efficiency barriers inherent in earlier KAHA chemistries [2] [4].
Table 1: Key Hydroxylamine Partners in KAHA Ligation Evolution
Hydroxylamine Type | Ligation Rate | Epimerization Risk | Product Residue | Primary Limitations |
---|---|---|---|---|
Early Acyclic Hydroxylamines | Slow (days) | High | Non-native O-linked ester | Low yields, poor chemoselectivity |
5-Oxaproline | Fast (hours) | Very Low | Homoserine (near-native) | Requires Boc protection for stability |
4,4-Difluoro-5-oxaproline | Moderate | Low | Aspartate derivative | Specialized applications |
Initial routes to enantiopure 5-oxaproline, essential for effective KAHA ligations, were fraught with challenges. Racemic syntheses via 1,3-dipolar cycloadditions of nitrones to acrylates yielded inseparable diastereomer mixtures, rendering them unsuitable for protein synthesis demanding enantiopurity. Furthermore, traditional resolution techniques proved low-yielding and impractical for scale-up beyond milligram quantities, severely restricting access to this critical building block [3] [6]. Early linear syntheses starting from chiral pool materials like serine or aspartic acid suffered from lengthy sequences (often >10 steps) and poor overall yields (<15%), alongside difficulties in controlling stereochemistry at the C4 position of the heterocycle [6].
Chiral auxiliaries emerged as indispensable tools for achieving the necessary enantiocontrol. The use of Evans oxazolidinones or Oppolzer’s sultams attached to glycine-derived nitrones enabled highly diastereoselective cycloadditions with acrylate derivatives. These auxiliaries directed the facial selectivity of nitrone addition, yielding cycloadducts with diastereomeric ratios (dr) exceeding 95:5. Subsequent auxiliary removal (e.g., via hydrolysis or reductive cleavage) then provided enantiomerically enriched 5-oxaproline precursors. While effective for gram-scale synthesis, this approach incurred significant molecular weight overhead, required stoichiometric amounts of often expensive auxiliaries, and necessitated additional synthetic steps for auxiliary attachment and removal [4] [6]. Despite these drawbacks, chiral auxiliary methods established the first reliable access to decagram quantities of Boc-protected (S)-5-oxaproline, enabling foundational studies in KAHA ligation chemistry and early protein syntheses like GLP-1 fragments [1] [4].
Table 2: Key Challenges and Solutions in Early 5-Oxaproline Synthesis
Synthetic Challenge | Consequence | Chiral Auxiliary Solution | Residual Limitation |
---|---|---|---|
Racemic Cycloaddition Products | Inseparable diastereomers, low enantiopurity | Evans oxazolidinone directs high dr cycloaddition | Stoichiometric auxiliary use |
Low-Yielding Resolution | Milligram quantities, high cost | Oppolzer's sultam enables efficient chiral induction | Multi-step auxiliary removal |
Linear Synthesis from Chiral Pool | Long sequences, poor overall yield | Not applicable (inherent chirality used) | Limited structural flexibility |
Epimerization During Functionalization | Loss of enantiopurity in final product | Bulky auxiliary protects stereocenters | Potential for epimerization upon cleavage |
The limitations of stoichiometric chiral auxiliaries spurred the development of catalytic, enantioselective methods for 5-oxaproline synthesis, aligning with broader trends toward sustainable and atom-economical pharmaceutical production. Organocatalysis proved particularly impactful. MacMillan's imidazolidinone catalysts, for instance, facilitated enantioselective conjugate additions of hydroxylamines to trans-4-oxo-2-butenoate. This strategy leveraged enamine catalysis, where the chiral amine catalyst formed a transient enamine complex with the ketoester substrate, creating a chiral environment favoring nucleophilic attack by O-protected hydroxylamines from a specific face. Enantiomeric excesses (ee) consistently surpassed 90%, providing direct access to key 5-oxaproline precursors without stoichiometric chiral reagents [6].
Parallel advances employed transition metal catalysis. Ruthenium complexes featuring chiral bis(oxazoline) (BOX) or phosphinooxazoline (PHOX) ligands catalyzed asymmetric hydrogenations or reductive aminations of keto-functionalized isoxazolidine intermediates. Kundig's Ru-pybox catalyst system achieved near-perfect enantioselectivity (ee >98%) in hydrogenating enol ester precursors derived from nitrone cycloadducts, streamlining the synthesis of N-Boc-protected (S)-5-oxaproline on multi-gram scales [6]. These catalytic methods significantly improved synthetic efficiency:
The OXAPROL project (ANR-11-BS07-0005) epitomized this transition, systematically comparing organo- and metallo-catalytic approaches. It demonstrated that both strategies could deliver enantiopure 5-oxaproline derivatives (>99% ee) suitable not only for KAHA ligation but also as precursors for novel organocatalysts and constrained dipeptides [6]. This catalytic paradigm shift cemented 5-oxaproline's role as a practical and versatile building block in modern peptide ligation.
Table 3: Organomediated Enantioselective Strategies for 5-Oxaproline Synthesis
Catalytic Strategy | Key Catalyst Example | Mechanism | ee (%) | Scale Demonstrated | Primary Advantage |
---|---|---|---|---|---|
Organocatalysis (Enamine) | MacMillan Imidazolidinone | Conjugate Addition | 90-95 | Multi-gram | Metal-free, mild conditions |
Ru-Catalyzed Asymmetric Hydrogenation | Kundig Ru-Pybox | Hydrogenation of Enol Ester | >98 | Decagram | High enantioselectivity, scalability |
Cu-Catalyzed Conjugate Addition | Chiral Bis(oxazoline)-Cu complex | Hydroxylamine addition to enone | 85-92 | Gram | Broad substrate scope |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1